molecular formula C8H10N4O B13319299 (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13319299
M. Wt: 178.19 g/mol
InChI Key: ZXTGYMNRHBJKJQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry due to its ability to bind to metal ions.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a probe to study enzyme mechanisms and interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry

In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carbaldehyde
  • 1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 1H-pyrazole-4-carboxylic acid

Uniqueness

(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxyl group on the pyrazole rings enhances its reactivity and potential for forming various derivatives. This compound’s versatility makes it valuable in multiple research and industrial applications.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-12-5-7(4-11-12)8(13)6-2-9-10-3-6/h2-5,8,13H,1H3,(H,9,10)

InChI Key

ZXTGYMNRHBJKJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C2=CNN=C2)O

Origin of Product

United States

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